molecular formula C17H14O4 B14653729 Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate CAS No. 50454-10-9

Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate

Cat. No.: B14653729
CAS No.: 50454-10-9
M. Wt: 282.29 g/mol
InChI Key: PASDWEZIOCBFIU-UHFFFAOYSA-N
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Description

Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a methyl ester, with a phenylpropanoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate typically involves the esterification of benzoic acid derivatives with methyl alcohol in the presence of an acid catalyst. One common method is the reaction of methyl benzoate with 3-oxo-3-phenylpropanoic acid under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like nitric acid or bromine can be used for substitution reactions on the aromatic ring.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted benzoate esters.

Scientific Research Applications

Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl benzoate: Similar in structure but lacks the phenylpropanoyl moiety.

    Ethyl benzoate: Similar ester but with an ethyl group instead of a methyl group.

    Benzyl benzoate: Contains a benzyl group instead of a methyl group.

Uniqueness

Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate is unique due to the presence of both a benzoate and a phenylpropanoyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.

Properties

IUPAC Name

methyl 2-(3-oxo-3-phenylpropanoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-21-17(20)14-10-6-5-9-13(14)16(19)11-15(18)12-7-3-2-4-8-12/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PASDWEZIOCBFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)CC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20608204
Record name Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50454-10-9
Record name Methyl 2-(3-oxo-3-phenylpropanoyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20608204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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